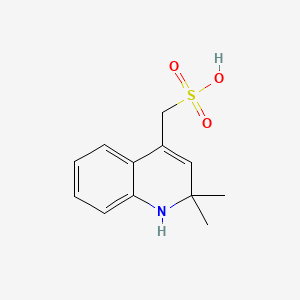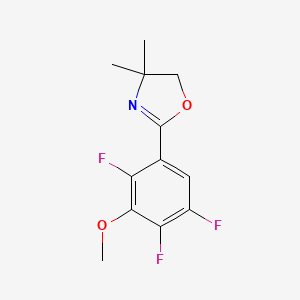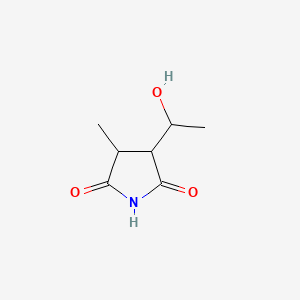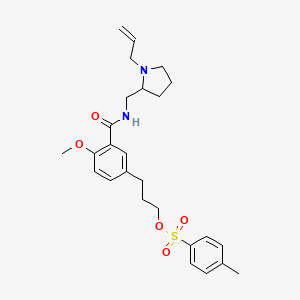![molecular formula C7H10N4O2 B12885981 ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and an iminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate typically involves the reaction of ethyl carbamate with a pyrazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl carbamate, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted carbamates with different functional groups replacing the ethyl ester.
Applications De Recherche Scientifique
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar ester functionality.
Methyl carbamate: Another carbamate with a methyl ester group instead of an ethyl group.
Propyl carbamate: A carbamate with a propyl ester group.
Uniqueness
Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate is unique due to the presence of the pyrazole ring and iminomethyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)9-5-8-6-3-4-10-11-6/h3-5H,2H2,1H3,(H2,8,9,10,11,12) |
Clé InChI |
AEQUEBHMCYGILF-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)N/C=N/C1=CC=NN1 |
SMILES canonique |
CCOC(=O)NC=NC1=CC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)





![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)



![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
